molecular formula C10H12BrNO2 B8771517 Methyl[2-(2-bromophenyl)ethyl]carbamate

Methyl[2-(2-bromophenyl)ethyl]carbamate

Cat. No. B8771517
M. Wt: 258.11 g/mol
InChI Key: DUWBKCSXXYPJBT-UHFFFAOYSA-N
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Patent
US08372864B2

Procedure details

1.36 g of methyl[2-(2-bromophenyl)ethyl]carbamate and 5.2 g of phosphoric acid are stirred under an inert atmosphere at a temperature close to 150° C. The reaction mixture is cooled to a temperature close to 20° C., then it is hydrolysed with a mixture of water and ethyl acetate using ultrasound treatment. After decanting, the organic phase is washed with a saturated aqueous solution of sodium hydrogen carbonate, water, a saturated aqueous solution of sodium chloride, then concentrated using a rotary evaporator under reduced pressure (5 kPa). 0.105 g of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one is obtained in the form of an amorphous beige solid.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[NH:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[Br:13].P(=O)(O)(O)O.O>C(OCC)(=O)C>[Br:13][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:7]=1[CH2:6][CH2:5][NH:4][C:3]2=[O:2]

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
COC(NCCC1=C(C=CC=C1)Br)=O
Name
Quantity
5.2 g
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
close to 150° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to a temperature
CUSTOM
Type
CUSTOM
Details
close to 20° C.
CUSTOM
Type
CUSTOM
Details
After decanting
WASH
Type
WASH
Details
the organic phase is washed with a saturated aqueous solution of sodium hydrogen carbonate, water
CONCENTRATION
Type
CONCENTRATION
Details
a saturated aqueous solution of sodium chloride, then concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator under reduced pressure (5 kPa)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2CCNC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.105 g
YIELD: CALCULATEDPERCENTYIELD 8.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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